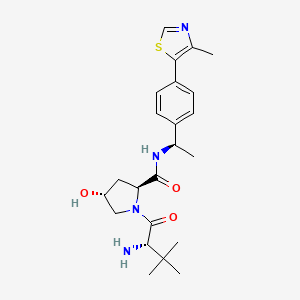

(S)-(S,R,S,R)-AHPC-Me-N3

描述

属性

分子式 |

C23H32N4O3S |

|---|---|

分子量 |

444.6 g/mol |

IUPAC 名称 |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18+,20-/m1/s1 |

InChI 键 |

JOSFQWNOUSNZBP-NJOALTMESA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-AHPC-Me-N3: A Core Component for Targeted Protein Degradation

Disclaimer: The molecule specified as "(S)-(S,R,S,R)-AHPC-Me-N3" is not found in readily available scientific literature. It is presumed that the intended molecule is an azide-functionalized derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me , which possesses the active stereochemistry for VHL binding. This guide is constructed based on this assumption and provides a comprehensive overview of its role in the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs).

Introduction to (S,R,S)-AHPC-Me-N3 and its Role in PROTAC Technology

(S,R,S)-AHPC-Me-N3 is a functionalized small molecule designed to serve as a critical building block in the development of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

The (S,R,S)-AHPC core is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The methyl group can enhance binding or modify physicochemical properties, and the terminal azide group (-N3) provides a reactive handle for "click chemistry," a highly efficient and specific conjugation method. This allows for the straightforward attachment of a linker and a ligand for a target protein, forming a complete PROTAC.

The primary function of the (S,R,S)-AHPC-Me-N3 moiety within a PROTAC is to recruit the VHL E3 ligase complex. This induced proximity between the target protein and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Data Summary

The efficacy of a VHL ligand is paramount to the performance of the resulting PROTAC. Key parameters include its binding affinity to VHL and the degradation efficiency of the final PROTAC construct. The following tables summarize relevant quantitative data for the core (S,R,S)-AHPC ligand (also known as VH032) and PROTACs utilizing this scaffold. The binding affinity of the azide-functionalized derivative is expected to be comparable to the parent compound.

Table 1: VHL Ligand Binding Affinities

| Ligand | Alias | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) | Key Features |

| (S,R,S)-AHPC | VH032 | 185 nM | - | A potent and selective VHL ligand widely used in PROTACs. |

| VH101 | - | 44 nM | - | A high-affinity VHL ligand developed through structure-guided design. |

| VH298 | - | 80-90 nM | - | A high-affinity VHL ligand with good cellular permeability. |

Table 2: Performance of (S,R,S)-AHPC-Based PROTACs

| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax |

| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >95% |

| GMB-475 | BCR-ABL1 | VHL | Ba/F3 | 1.11 µM | Not Reported |

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein. The characterization of a PROTAC relies on a series of well-defined experimental workflows.

The Core Essentials of von Hippel-Lindau (VHL) E3 Ligase Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system and a key target in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into the fundamental biology of the VHL E3 ligase complex, the mechanism of ligand binding, quantitative comparisons of seminal VHL ligands, and detailed protocols for the essential experiments used in their characterization.

The VHL E3 Ubiquitin Ligase Complex: Structure and Function

The von Hippel-Lindau protein (VHL) is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase 2 (CRL2VHL) complex.[1][2] This multi-protein complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions.[3][4]

The core CRL2VHL complex consists of:

-

VHL: The substrate receptor, which directly binds to hydroxylated HIF-1α.

-

Elongin B and Elongin C: Adaptor proteins that stabilize the VHL protein.

-

Cullin 2 (Cul2): A scaffold protein that brings the complex together.

-

Rbx1: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.

Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and degradation of HIF-1α, thus preventing the activation of hypoxic response genes.[2] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus to activate genes involved in angiogenesis, glucose metabolism, and cell survival.[2]

VHL-Mediated Ubiquitination Pathway

The following diagram illustrates the canonical pathway of HIF-1α ubiquitination mediated by the VHL E3 ligase complex.

VHL Ligands in Targeted Protein Degradation

The discovery of small molecules that can bind to VHL has been instrumental in the development of PROTACs. These heterobifunctional molecules consist of a VHL ligand, a linker, and a ligand for a protein of interest (POI). By simultaneously binding to both VHL and the POI, a PROTAC induces the formation of a ternary complex, leading to the ubiquitination and degradation of the POI.[2][5]

General Mechanism of VHL-Recruiting PROTACs

This diagram outlines the catalytic cycle of protein degradation induced by a VHL-based PROTAC.

Quantitative Comparison of Key VHL Ligands

Several small molecule ligands for VHL have been developed, with VH032 and VH298 being among the most well-characterized and widely used in PROTAC design. The binding affinity of these ligands to the VHL complex is a critical parameter for their efficacy.[6][7]

Table 1: VHL Ligand Binary Binding Affinities

| Ligand | Assay Type | Kd (nM) | IC50 (nM) | Ki (nM) | Reference(s) |

| VH032 | ITC | 185 | - | - | [6] |

| TR-FRET | - | 77.8 | 33.4 | [7][8][9] | |

| FP | - | 352.2 | 142.1 | [7][8] | |

| VH298 | ITC | 90 | - | - | [7][10] |

| FP | 80 | 288.2 | 110.4 | [7][10] | |

| TR-FRET | - | 44.0 | 18.9 | [7][8][9] |

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Lower values indicate higher affinity.

Detailed Experimental Protocols

The characterization of VHL ligands and the PROTACs derived from them involves a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled probe from the VHL complex.

-

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex.

-

Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide or BODIPY FL VH032).[8][11]

-

Test compounds (e.g., VH032, VH298, or novel ligands).

-

Assay Buffer (e.g., PBS, 0.01% Tween-20).[11]

-

384-well, low-volume, black, round-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a stock solution of the VCB complex and the fluorescent probe in the assay buffer. The final concentration of the VCB complex is typically in the low nanomolar range, and the probe concentration should be below its Kd for VCB.[11]

-

Perform serial dilutions of the test compounds in assay buffer.

-

Add the test compounds at various concentrations to the wells of the 384-well plate.

-

Add the pre-mixed VCB/probe solution to each well.

-

Include controls: "no inhibitor" (VCB + probe + buffer) for maximum polarization and "no VCB" (probe + buffer) for minimum polarization.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[11]

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the decrease in polarization against the logarithm of the competitor concentration and fit the data to a suitable model to determine the IC50, which can then be converted to a Ki value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[6][12]

-

Materials:

-

Isothermal titration calorimeter.

-

Purified VCB complex.

-

Test compound (e.g., VH032 or VH298).

-

Dialysis buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl).[6]

-

-

Procedure:

-

Dialyze both the VCB complex and the test compound against the same buffer to minimize heats of dilution.[11]

-

Load the VCB complex (typically 10-50 µM) into the sample cell.[13]

-

Load the test compound into the injection syringe at a concentration 10-15 times higher than the protein concentration.[13][14]

-

Perform a series of small, sequential injections of the ligand into the protein solution at a constant temperature.

-

Measure the heat change associated with each injection.

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

-

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination cascade to determine if a VHL-based PROTAC can induce the ubiquitination of a target protein.[3][15]

-

Materials:

-

E1 activating enzyme (e.g., UBA1).[3]

-

E2 conjugating enzyme (e.g., UbcH5a).[3]

-

Ubiquitin.

-

ATP.

-

Purified CRL2VHL complex.

-

Purified POI.

-

PROTAC of interest.

-

Reaction buffer (e.g., 40 mM Hepes-NaOH pH 7.9, 60 mM potassium acetate, 4 mM MgCl2, 5% glycerol, 1 mM DTT).[3]

-

SDS-PAGE and Western blot reagents.

-

Antibody against the POI.

-

-

Procedure:

-

Combine E1, E2, ubiquitin, ATP, CRL2VHL complex, and the POI in the reaction buffer.

-

Add the PROTAC at various concentrations (a DMSO vehicle control should be included).

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using a primary antibody against the POI.

-

The appearance of higher molecular weight bands or a "smear" above the unmodified POI band indicates poly-ubiquitination.

-

Cellular Degradation Assay (Western Blot)

This is the standard method to confirm and quantify PROTAC-induced degradation of a target protein in a cellular context.[16][17]

-

Materials:

-

Cell line expressing the POI.

-

PROTAC of interest and vehicle control (e.g., DMSO).

-

Complete cell culture medium.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE and Western blot reagents and equipment.

-

Primary antibody against the POI.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations (for dose-response) or with a fixed concentration for various time points (for time-course).[16]

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.[16]

-

Detection: Apply the chemiluminescent substrate and capture the signal.

-

Analysis: Strip the membrane and re-probe for a loading control. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

-

Conclusion

The von Hippel-Lindau E3 ligase is a well-validated and highly tractable target for inducing targeted protein degradation. The availability of potent, cell-permeable small molecule ligands like VH032 and VH298 has been a driving force in the rapid expansion of PROTAC technology. A thorough understanding of the underlying biology, coupled with rigorous quantitative and cellular characterization using the detailed protocols provided herein, is essential for the successful design and development of the next generation of VHL-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 13. lab.rockefeller.edu [lab.rockefeller.edu]

- 14. benchchem.com [benchchem.com]

- 15. [PDF] Activation of HIF1alpha ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Architect of Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-Me-N3 in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, revolutionizing the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. At the heart of this technology lies the meticulous design of heterobifunctional molecules, composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A pivotal component in many successful PROTACs is the E3 ligase ligand, with derivatives of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) being a cornerstone for recruiting the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth exploration of the role of (S,R,S)-AHPC-Me-N3, a functionalized VHL ligand, in the advancement of PROTAC technology.

The specific stereochemistry of the AHPC core is paramount for its high-affinity binding to VHL, with the (S,R,S) configuration being the active enantiomer.[1] The addition of a methyl (-Me) group and an azide (-N3) moiety to this scaffold creates a versatile building block for PROTAC synthesis. The azide group serves as a chemical handle for efficient and specific conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The Signaling Pathway of (S,R,S)-AHPC-Based PROTACs

PROTACs containing the (S,R,S)-AHPC-Me-N3 moiety function by inducing the formation of a ternary complex, bringing together the target protein and the VHL E3 ligase complex. This proximity-induced event triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

References

An In-depth Technical Guide to the Mechanism of Action of VHL-Recruiting PROTACs

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It covers the foundational signaling pathway, quantitative analysis of molecular interactions, and detailed protocols for the key experiments essential for the validation and characterization of these novel therapeutic agents.

Introduction to PROTAC Technology and the VHL E3 Ligase

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the target protein from the cell by hijacking the body's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2]

PROTACs are heterobifunctional molecules comprising three main components:

-

A ligand that binds to the Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[3]

By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][4] It is one of the most widely used E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands that can be incorporated into PROTACs.[4] Under normal physiological conditions, the VHL complex targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and degradation.[4][5] VHL-recruiting PROTACs effectively mimic this natural process to target other proteins for destruction.[4]

Core Mechanism of Action: From Ternary Complex to Degradation

The fundamental mechanism of a VHL-recruiting PROTAC is a multi-step process that begins with the formation of a ternary complex and culminates in the proteasomal degradation of the target protein.

-

Ternary Complex Formation : The process is initiated when the PROTAC simultaneously binds to both the POI and the VHL E3 ligase, forming a key intermediate known as the ternary complex (POI-PROTAC-VHL).[1][6] The formation, stability, and specific conformation of this complex are critical determinants of a PROTAC's degradation efficiency and selectivity.[1]

-

Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to facilitate the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[7][8] This process is repeated to form a polyubiquitin chain on the target.[2]

-

Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome.[1] The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC and the VHL E3 ligase are then released and can participate in further catalytic cycles of degradation.[8]

Quantitative Analysis of PROTAC Efficacy

The effectiveness of a VHL-recruiting PROTAC is not solely dependent on its binding affinity to the POI. Instead, it is a complex interplay of binding affinities, ternary complex stability, and cellular factors.

Key Parameters:

-

Binary Binding Affinity (KD_binary) : This is the dissociation constant for the PROTAC binding to either the VHL E3 ligase or the POI individually. While important, a very high binary affinity, particularly to the E3 ligase, does not always correlate with better degradation.[9]

-

Ternary Complex Affinity (KD_ternary) : This measures the affinity of one protein partner (e.g., VHL) to the pre-formed binary complex of the PROTAC and the other protein partner (e.g., POI).[1]

-

Cooperativity (α) : This is a critical factor that describes how the binding of the PROTAC to one protein affects its affinity for the second protein. It is calculated as the ratio of binary KD to ternary KD (α = KDbinary / KDternary).[1]

-

α > 1 : Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[9]

-

α < 1 : Negative cooperativity, where binding to the first protein partner hinders the binding of the second.

-

α = 1 : No cooperativity.

-

-

Half-Maximal Degradation Concentration (DC50) : The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay.[2]

-

Maximum Degradation (Dmax) : The maximum percentage of protein degradation observed at high PROTAC concentrations.[2]

It is the stability of the ternary complex, often influenced by positive cooperativity, that is more predictive of degradation efficiency than simple binary binding affinities.[9]

Table 1: Comparative Data for VHL-Recruiting PROTACs This table summarizes quantitative data for various VHL-recruiting PROTACs, illustrating the relationship between binding affinities, cooperativity, and degradation potency.

| PROTAC | Target Protein | Binary KD (VHL) | Binary KD (Target) | Ternary KD (Complex) | Cooperativity (α) | DC50 (Cellular) | Dmax | Assay Method(s) |

| MZ1 | BRD4BD2 | 66 nM | 15 nM | 2-20 nM | >1 (Positive) | ~10 nM | >90% | ITC, SPR, Western Blot[9][10] |

| ARV-771 | BET Proteins | Not specified | Not specified | Not specified | Not specified | <5 nM | >95% | Western Blot, In vivo studies[11] |

| dBET1 | BET Proteins | ~50 nM | ~150 nM | Not specified | <1 (Negative) | ~100 nM | >90% | FP, Western Blot[12] |

| Compound 3 | SMARCA2/4 | 1.8 µM | 27 nM | Not specified | Not specified | 3.3 nM (SMARCA2) | >90% | TR-FRET, HiBiT, Western Blot |

| AT1 | BRD4 | 66 nM | 1.5 µM (BRD4BD2) | Not specified | >1 (Positive) | ~25 nM | >80% | ITC, SPR, Western Blot[13] |

Note: Data is compiled from multiple sources and experimental conditions may vary. "Not specified" indicates data not available in the cited sources.

Experimental Protocols and Methodologies

A multi-faceted approach using orthogonal assays is crucial to rigorously validate a PROTAC's mechanism of action, efficacy, and specificity.[6]

These in vitro assays use purified proteins to provide quantitative data on the molecular interactions that form the ternary complex.[1]

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is used to measure real-time binding kinetics and affinities for binary and ternary interactions.

-

Materials :

-

Purified, biotinylated VHL E3 ligase complex.

-

Purified POI.

-

PROTAC compound.

-

SPR instrument with streptavidin (SA) sensor chips.

-

Running buffer (e.g., HEPES, NaCl, TCEP, Surfactant).[1]

-

-

Procedure :

-

Immobilization : Immobilize biotinylated VHL complex onto the surface of a streptavidin sensor chip.[1]

-

Binary Analysis (PROTAC to VHL) : Inject serial dilutions of the PROTAC over the VHL-immobilized surface to measure the binary binding affinity (KD_binary).[4]

-

Binary Analysis (PROTAC to POI) : (Optional, requires POI immobilization) Immobilize the POI and inject serial dilutions of the PROTAC to determine its binary affinity for the target.[4]

-

Ternary Analysis : Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with serial dilutions of the PROTAC. Inject these mixtures over the VHL-immobilized surface.[1]

-

Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the ternary affinity (KD_ternary).[1]

-

Cooperativity Calculation : Calculate the cooperativity factor (α) using the binary and ternary KD values.[1]

-

These assays measure PROTAC activity within a live-cell environment, providing more physiologically relevant data.[1]

Protocol: Western Blot Analysis of Protein Degradation

Western blotting is the most fundamental technique used to quantify the reduction of a target protein in cells, allowing for the determination of DC50 and Dmax.[2]

-

Materials :

-

Cell line expressing the POI.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Multi-well cell culture plates.

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment, PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (for POI and a loading control like GAPDH).

-

HRP-conjugated secondary antibody and chemiluminescent substrate.[3][15]

-

-

Procedure :

-

Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (for dose-response) or a fixed concentration over various time points (for time-course) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.[16]

-

Cell Lysis : Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, incubate on ice, and centrifuge to pellet debris. Collect the supernatant containing soluble proteins.[15][16]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

-

SDS-PAGE and Transfer : Normalize protein amounts, mix with Laemmli sample buffer, and denature by heating. Separate proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.[15]

-

Immunoblotting :

-

Detection and Analysis : Apply a chemiluminescent substrate and capture the signal with an imaging system. Re-probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[15]

-

Quantification : Use densitometry software (e.g., ImageJ) to quantify band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][15]

-

Protocol: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This is a proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor to detect and quantify ternary complex formation in real-time within living cells.[1][17]

-

Materials :

-

Cells engineered to express the POI fused to a HiBiT tag (donor) and VHL fused to a HaloTag® (acceptor).

-

White, opaque-walled 96-well assay plates.

-

HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore).

-

Nano-Glo® HiBiT Lytic Detection System (substrate).

-

PROTAC compound.

-

-

Procedure :

-

Cell Preparation : Seed the engineered cells into a 96-well plate and allow them to attach.

-

Ligand/Substrate Addition : Add the HaloTag® ligand and the Nano-Glo® substrate to the cells.

-

PROTAC Treatment : Add serial dilutions of the PROTAC compound to the appropriate wells.

-

Incubation : Incubate the plate according to the manufacturer's protocol to allow for complex formation.

-

Signal Reading : Read the luminescence (donor emission, ~460 nm) and fluorescence (acceptor emission, ~610 nm) signals using a plate reader.[1]

-

Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot this ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.[1]

-

These assays directly confirm that the PROTAC is inducing the ubiquitination of the POI, a key step in the mechanism of action.

Protocol: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly measure PROTAC-dependent POI ubiquitination.

-

Materials :

-

Procedure :

-

Reaction Setup : In a microcentrifuge tube, combine the E1, E2, VHL complex, POI, ubiquitin, ATP, and the PROTAC in the reaction buffer. Set up control reactions lacking key components (e.g., PROTAC, ATP, or E3 ligase).

-

Incubation : Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow ubiquitination to occur.

-

Termination : Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C.[3]

-

Detection : Analyze the reaction products via Western blot. Run the samples on an SDS-PAGE gel and probe the membrane with an antibody against the POI. A high-molecular-weight smear or ladder of bands in the PROTAC-treated lane indicates successful poly-ubiquitination of the target protein.[3][14]

-

Mass spectrometry (MS) is the gold standard for assessing a PROTAC's selectivity on a global scale.[19] It can precisely quantify changes in the abundance of thousands of proteins across the entire proteome following PROTAC treatment.

Protocol: Quantitative Proteomics for Selectivity and Off-Target Analysis

-

Materials :

-

Cell line of interest.

-

PROTAC compound, vehicle control, and negative controls.

-

Lysis buffer, protein digestion enzymes (e.g., trypsin).

-

Tandem Mass Tag (TMT) reagents for multiplexed quantification (optional).

-

High-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).[20]

-

-

Procedure :

-

Cell Treatment and Lysis : Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., 10x DC50). Include vehicle-treated and negative control-treated cells. Lyse the cells and quantify the total protein.

-

Protein Digestion : Denature, reduce, and alkylate the proteins. Digest the proteins into smaller peptides using trypsin.

-

Sample Labeling (Optional) : For multiplexed analysis, label the peptides from different treatment conditions with isobaric tags (e.g., TMT).

-

LC-MS/MS Analysis : Separate the peptides by liquid chromatography and analyze them in the mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Data Analysis : Use specialized software to identify the peptides and quantify the relative abundance of each protein across the different samples. Plot the fold-change in protein abundance for the PROTAC-treated sample relative to the control. The desired outcome is a significant and selective decrease in the abundance of the POI with minimal changes to other proteins (off-targets).[19][21]

-

Conclusion

The development of VHL-recruiting PROTACs represents a significant advancement in therapeutic science, offering the potential to target proteins previously considered "undruggable."[4] A thorough understanding of their mechanism of action, underpinned by rigorous quantitative analysis and a suite of orthogonal experimental validations, is paramount for the rational design and optimization of these powerful molecules. From characterizing the crucial ternary complex with biophysical methods to confirming degradation and selectivity in cellular and proteomic assays, the methodologies outlined in this guide provide a robust framework for researchers in the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lifesensors.com [lifesensors.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Protein Degradation and PROTACs [promega.sg]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. sapient.bio [sapient.bio]

- 21. aacrjournals.org [aacrjournals.org]

The Alchemist's Guide to PROTACs: A Technical Whitepaper on Click Chemistry Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, offering a potent strategy to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules operate by co-opting the cell's intrinsic protein degradation machinery.[1] The modular nature of PROTACs, which consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker, lends itself to versatile synthetic approaches.[1][3] Among these, "click chemistry" has risen as a highly efficient and robust method for PROTAC construction, prized for its high yields, mild reaction conditions, and bioorthogonality.[1][4] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and comparative data for the application of click chemistry in the synthesis of PROTACs.

Core Click Chemistry Reactions in PROTAC Synthesis

The power of click chemistry in PROTAC synthesis lies in its ability to rapidly and efficiently connect the constituent parts of the molecule.[5][6] The two most prominent reactions in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of click chemistry, CuAAC is lauded for its exceptional efficiency and regioselectivity, reliably forming 1,4-disubstituted triazoles.[1][] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[1] In PROTAC synthesis, terminal alkynes and azides are incorporated into the E3 ligase ligand, the target protein ligand, or the linker, enabling their conjugation.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a significant advantage over CuAAC by eliminating the need for a potentially cytotoxic copper catalyst, making it highly biocompatible and suitable for in-cell and in-vivo applications.[7] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[7][] While the reaction kinetics of SPAAC can be slower than CuAAC, its bioorthogonality is a major asset in biological systems.[]

Comparative Analysis of Click Chemistry Reactions

The selection of a click chemistry reaction for PROTAC synthesis is contingent on several factors, including reaction kinetics, biocompatibility, and the chemical properties of the ligands.[7]

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Inverse Electron-Demand Diels-Alder (IEDDA) |

| Catalyst | Copper(I)[7] | None[7] | None[7] |

| Reactants | Terminal Alkyne, Azide[7] | Strained Cyclooctyne (e.g., DBCO, BCN), Azide[7] | Electron-deficient Diene (e.g., Tetrazine), Electron-rich Dienophile (e.g., TCO)[7] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst[7] | High, suitable for in-cell and in-vivo applications[7] | High, suitable for biological applications[7] |

| Reaction Kinetics (k₂) M⁻¹s⁻¹ | 10 to 10⁴[7] | 0.1 to 1[7] | Up to 10⁶[7] |

| Typical Yields | High (>90%)[7] | High (>80%)[7] | Very High (>95%)[7] |

| Purification | Removal of copper catalyst is necessary[7] | Often clean with minimal byproducts[7] | Clean reactions, often with N₂ as the only byproduct[7] |

Experimental Protocols

Detailed methodologies for the key click chemistry reactions are provided below. These protocols are generalized and may require optimization based on the specific substrates and desired scale.

Protocol 1: PROTAC Synthesis via CuAAC

This protocol outlines the copper-catalyzed click reaction between an azide-functionalized component and a terminal alkyne-functionalized component.[9]

Materials:

-

Azide-functionalized precursor (1.0 eq)

-

Alkyne-functionalized precursor (1.1 eq)

-

Solvent (e.g., DMSO/t-butanol/water 3:1:1)

-

Copper(II) sulfate (CuSO₄) (1.0 eq of 50 mM stock in deionized water)

-

Sodium ascorbate (5.0 eq of 100 mM stock in deionized water, prepared fresh)[9]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5.0 eq of 100 mM stock in deionized water)[9]

Procedure:

-

In a microcentrifuge tube, dissolve the azide-functionalized precursor and the alkyne-functionalized precursor in the solvent to a final concentration of approximately 1-5 mM.[9]

-

Add THPTA to the reaction mixture and vortex briefly.[9]

-

Add CuSO₄ and vortex.[9]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[9]

-

Initiate the reaction by adding freshly prepared sodium ascorbate.[9]

-

Incubate the reaction at room temperature for 2-12 hours, protecting it from light.[9]

-

Monitor the reaction progress by LC-MS.[9]

-

Upon completion, quench the reaction by adding EDTA to chelate the copper.[9]

-

Purify the PROTAC conjugate using preparative reverse-phase HPLC.[9]

-

Lyophilize the pure fractions to obtain the final product.[9]

-

Characterize the final product using LC-MS and ¹H NMR.[9]

Protocol 2: PROTAC Synthesis via SPAAC

This protocol describes the copper-free click reaction between an azide-functionalized component and a strained alkyne-functionalized component (e.g., DBCO).[9]

Materials:

-

Azide-functionalized precursor (1.2 eq)

-

DBCO-functionalized precursor (1.0 eq)

-

Anhydrous, amine-free solvents (e.g., DMSO, DMF)[9]

-

Phosphate-buffered saline (PBS), pH 7.4[9]

Procedure:

-

Prepare stock solutions of the reactants in a suitable solvent like DMSO (e.g., 10 mM).[9]

-

In a microcentrifuge tube, dissolve the DBCO-functionalized precursor in a solvent mixture (e.g., DMSO/PBS).[9]

-

Add the azide-functionalized precursor solution to the reaction mixture. A slight excess of the azide can help drive the reaction to completion.[9]

-

Stir or shake the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours. Protect the reaction from light.[9]

-

Monitor the reaction progress by LC-MS until the starting material is consumed.[9]

-

Once complete, purify the final PROTAC conjugate using preparative reverse-phase HPLC.[9]

-

Lyophilize the collected fractions to yield the purified PROTAC.[9]

-

Verify the structure, identity, and purity of the final product using LC-MS and ¹H NMR.[9]

Visualizing the Process: PROTAC Synthesis and Mechanism of Action

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

The Ubiquitin-Proteasome System and PROTAC Mechanism

PROTACs exert their function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[3] The mechanism involves several key steps:

-

Ternary Complex Formation : A PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex.[2][10]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[2]

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][11]

-

Recycling : The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.[2][11]

This catalytic mode of action allows PROTACs to be effective at low concentrations and provides a sustained pharmacological effect.[2]

Conclusion

Click chemistry has emerged as an indispensable tool in the synthesis of PROTACs, offering a modular, efficient, and biocompatible approach to constructing these complex heterobifunctional molecules.[7] The ability to rapidly generate libraries of PROTACs with diverse linkers has significantly accelerated the optimization of their degradation efficacy.[1][4] As the field of targeted protein degradation continues to expand, the synergy between innovative synthetic strategies like click chemistry and a deeper understanding of the biological machinery will undoubtedly pave the way for the development of novel and potent therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

The Cornerstone of Targeted Protein Degradation: An In-depth Guide to AHPC-based VHL Ligands

For researchers, scientists, and drug development professionals, the strategic elimination of disease-causing proteins represents a paradigm shift in therapeutic intervention. At the heart of this revolution lies the technology of Proteolysis Targeting Chimeras (PROTACs), and integral to their success are high-affinity ligands that can recruit E3 ubiquitin ligases. This technical guide delves into the discovery, development, and application of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands for the von Hippel-Lindau (VHL) E3 ligase, a cornerstone in the design of potent and selective protein degraders.

The von Hippel-Lindau (VHL) E3 ligase is a key player in the cellular machinery that governs protein homeostasis.[1] Its recruitment by PROTACs has proven to be a highly successful strategy for inducing the degradation of a wide array of target proteins implicated in various diseases.[2] The (S,R,S)-AHPC scaffold, a derivative of the well-characterized VHL ligand VH032, has emerged as a critical component for engaging VHL, demonstrating potent binding and forming the foundation for numerous highly effective PROTACs.[1][2] The specific stereochemistry of (S,R,S)-AHPC is paramount for its high-affinity interaction with VHL, initiating the cascade of events leading to target protein ubiquitination and subsequent degradation by the proteasome.[2]

This guide provides a comprehensive overview of AHPC-based VHL ligands, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes to empower researchers in their targeted protein degradation endeavors.

Quantitative Data Summary: A Comparative Look at VHL Ligand Performance

The efficacy of a VHL ligand is fundamentally determined by its binding affinity to the VHL protein. This affinity is a critical factor influencing the overall performance of a PROTAC. The following tables summarize key quantitative data for various VHL ligands, including AHPC-based derivatives, to facilitate a comparative analysis.

| Ligand | Alias | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) | Key Features | Reference(s) |

| (S,R,S)-AHPC-C10-NH2 | VH032-C10-NH2 | Data not directly available, but derived from VH032 | Not explicitly found | A synthesized E3 ligase ligand-linker conjugate incorporating the (S,R,S)-AHPC based VHL ligand. | [3] |

| VH032 | - | 185 nM | - | A potent and selective VHL ligand widely used in PROTACs. | [3][4] |

| VH101 | - | 44 nM | - | A high-affinity VHL ligand developed through structure-guided design. | [3] |

| VH298 | - | 80-90 nM | - | A high-affinity VHL ligand. | [3] |

| VL285 Analog | - | 29 nM - 171 nM | - | A VHL ligand used in PROTAC design. | [4] |

The efficacy of PROTACs is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of the performance of prominent PROTACs that utilize an AHPC-based VHL ligand.

| PROTAC Name | Target Protein | Cancer Cell Line | DC50 | Dmax (%) | Reference(s) |

| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >90% | [1][5] |

| LC-2 | KRAS G12C | NCI-H2030 | 0.59 µM | ~80% | [6] |

| LC-2 | KRAS G12C | MIA PaCa-2 | 0.25 - 0.76 µM | >90% | [6] |

| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not specified | [7] |

Visualizing the Core Processes

To better understand the mechanisms and workflows central to the development of AHPC-based VHL ligands and their corresponding PROTACs, the following diagrams illustrate key signaling pathways and experimental procedures.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of successful PROTAC development. This section provides detailed methodologies for key experiments used to characterize AHPC-based VHL ligands and the resulting PROTACs.

Synthesis of (S,R,S)-AHPC Core

The synthesis of the (S,R,S)-AHPC core is a multi-step process that requires expertise in organic chemistry. A general protocol is outlined below, though it's important to note that detailed procedures are often proprietary or can be found in the supplementary information of scientific publications.[1]

Part A: Synthesis of AHPC-linker Conjugate

A generalized approach involves the coupling of a protected (S,R,S)-AHPC derivative with a suitable linker, often a polyethylene glycol (PEG) chain with a terminal acid or amine group.[6]

-

Materials: Protected (S,R,S)-AHPC, linker with a reactive group (e.g., Boc-NH-PEG-COOH), coupling agents (e.g., HATU, HOBt), a base (e.g., DIPEA), and a solvent (e.g., DMF).[6]

-

Procedure:

-

Dissolve the protected (S,R,S)-AHPC and the linker in DMF.[6]

-

Add the coupling agents and the base to the solution.[6]

-

Stir the reaction mixture at room temperature for 12-24 hours.[6]

-

Monitor the reaction progress using LC-MS.[6]

-

Upon completion, purify the product by preparative HPLC.[6]

-

Deprotect the appropriate functional group to yield the final AHPC-linker conjugate.[6]

-

Part B: Coupling of AHPC-linker to a Warhead

The AHPC-linker conjugate is then coupled to the "warhead," the ligand that binds to the target protein of interest.[6]

-

Materials: AHPC-linker conjugate (from Part A), warhead with a suitable reactive group (e.g., an amine), coupling agents, a base, and a solvent.[6]

-

Procedure:

-

Dissolve the AHPC-linker conjugate and the warhead in DMF.[6]

-

Add the coupling agents and the base to the solution.[6]

-

Stir the reaction mixture at room temperature for 12-24 hours.[6]

-

Monitor the reaction progress by LC-MS.[6]

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.[6]

-

Confirm the product identity and purity by NMR and LC-MS.[6]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity

This assay is employed to determine the binding affinity of VHL ligands by measuring the displacement of a fluorescently labeled tracer from the VHL protein.[3]

-

Materials: VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate), a fluorescently labeled tracer molecule that binds to VHL, the (S,R,S)-AHPC-based PROTAC or ligand, assay buffer, and 384-well low-volume microplates.[1][3]

-

Procedure:

-

Prepare serial dilutions of the test VHL ligand in the assay buffer.[1]

-

In a 384-well plate, add the serially diluted test ligand.[1]

-

Add the donor-labeled VHL complex to each well at a fixed concentration.[1]

-

Add the fluorescently labeled tracer to each well at a fixed concentration.[1]

-

Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).[1]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[1]

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[3]

-

-

Data Analysis:

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[2]

-

Materials: SPR instrument and sensor chips, purified recombinant VHL protein, and the (S,R,S)-AHPC-containing PROTAC or ligand.[2]

-

Procedure:

-

Immobilize the VHL protein onto the sensor chip surface.[3]

-

Establish a stable baseline by flowing running buffer over the sensor chip.[3]

-

Inject a series of concentrations of the test VHL ligand over the sensor surface to monitor the association phase.[3]

-

Switch back to flowing running buffer to monitor the dissociation phase.[3]

-

After each cycle, regenerate the sensor surface to remove the bound ligand.[3]

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2][8]

-

Materials: Purified recombinant VHL protein, (S,R,S)-AHPC ligand or a PROTAC thereof, ITC instrument, and dialysis buffer.[2]

-

Procedure:

-

Thoroughly dialyze the VHL protein against the ITC running buffer.[2]

-

Dissolve the (S,R,S)-AHPC ligand in the final dialysis buffer.[2]

-

Load the VHL protein into the sample cell and the ligand into the injection syringe.[2]

-

Perform a series of small injections of the ligand into the protein solution, recording the heat change associated with each injection.[2]

-

-

Data Analysis:

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the POI-PROTAC-VHL ternary complex in a cellular context.[2]

-

Materials: Cells expressing the target protein of interest (POI), PROTAC containing the (S,R,S)-AHPC ligand, proteasome inhibitor (e.g., MG132), lysis buffer, primary antibodies (anti-POI, anti-VHL), and Protein A/G magnetic beads.[2]

-

Procedure:

-

Treat cells with the PROTAC or vehicle control, often in the presence of a proteasome inhibitor.[2]

-

Lyse the cells and pre-clear the lysates.

-

Incubate the lysates with an antibody against either the POI or VHL.

-

Add Protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins and analyze by Western blotting using antibodies against the POI and VHL.[2]

-

Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.[1]

-

Materials: Cells treated with the PROTAC, lysis buffer, SDS-PAGE and Western blotting reagents, primary antibody against the target protein, a loading control antibody (e.g., anti-GAPDH or anti-β-actin), and an HRP-conjugated secondary antibody.[1]

-

Procedure:

-

Treat cells with a serial dilution of the PROTAC for a specified time.[6]

-

Lyse the cells and quantify the protein concentration.[6]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane and incubate with the primary antibodies overnight.[1]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.[1]

-

-

Data Analysis:

Conclusion

The (S,R,S)-AHPC scaffold is a pivotal component in the development of VHL-recruiting PROTACs.[1] Its high binding affinity and well-characterized structure-activity relationship provide a robust platform for the design of potent and selective protein degraders.[1] A thorough understanding of its function, coupled with rigorous experimental validation using the techniques outlined in this guide, is crucial for the design and optimization of novel and potent PROTAC-based therapeutics.[2] The continued exploration and refinement of AHPC-based VHL ligands will undoubtedly fuel the advancement of targeted protein degradation as a transformative therapeutic modality.

References

The Architecture of Induced Proximity: A Technical Guide to Ternary Complex Formation with VHL Ligands

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this strategy lies the formation of a ternary complex, a transient molecular assembly orchestrated by heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide delves into the core theoretical principles governing the formation of these complexes, with a specific focus on those mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a workhorse in the field of targeted degradation. We will explore the biophysical underpinnings of ternary complex stability, present key quantitative data, and provide detailed experimental protocols for the characterization of these critical intermediates.

Theoretical Principles of VHL-Mediated Ternary Complex Formation

PROTACs are bifunctional molecules composed of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] VHL is a commonly exploited E3 ligase in PROTAC design.[1][2] The fundamental mechanism of a VHL-recruiting PROTAC is to induce the formation of a ternary complex, bringing the POI and the VHL E3 ligase into close proximity.[1][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1]

The stability and conformation of this ternary complex are paramount to the efficiency of protein degradation.[4][5] A key concept in understanding the stability of the ternary complex is cooperativity (α) . Cooperativity describes the influence of the binding of one protein partner on the binding of the other to the PROTAC.[4][6]

-

Positive Cooperativity (α > 1): The binding of the first protein to the PROTAC increases the affinity for the second protein. This leads to a more stable ternary complex than would be predicted from the individual binary binding affinities.[6][7]

-

Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second protein, resulting in a less stable ternary complex.[7]

-

No Cooperativity (α = 1): The binding of the two proteins is independent.

A high degree of positive cooperativity is often a desirable feature in PROTAC design, as it can lead to the formation of a stable ternary complex even with relatively weak binary binding affinities.[6] This can be advantageous in developing PROTACs with improved pharmacokinetic properties and reduced off-target effects.

Quantitative Analysis of VHL-Based Ternary Complexes

The rational design of effective PROTACs relies on the quantitative characterization of both binary and ternary binding events. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for determining key thermodynamic and kinetic parameters.[8][9] Below is a summary of quantitative data for the well-characterized VHL-based PROTAC, MZ1, which targets the BET family of bromodomains.

| Interaction | Technique | Binding Affinity (KD) | Cooperativity (α) | Reference |

| MZ1 + VHL | ITC | 66 nM | - | [8][9] |

| MZ1 + VHL | SPR | 29 nM | - | [8][9] |

| MZ1 + Brd4BD2 | ITC | 4 nM | - | [8][9] |

| MZ1 + Brd4BD2 | SPR | 1 nM | - | [8][9] |

| VHL:MZ1:Brd4BD2 (Ternary Complex) | ITC | 4 nM (VHL binding to MZ1:Brd4BD2) | 15 | [8] |

| VHL:MZ1:Brd4BD2 (Ternary Complex) | SPR | Ternary KD not directly reported, but high cooperativity observed | 26 | [8] |

Key Signaling Pathways Involving VHL

The VHL protein is a crucial component of the cellular oxygen-sensing pathway.[10] Under normal oxygen conditions (normoxia), the alpha subunits of the Hypoxia-Inducible Factor (HIF) transcription factor are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[11] This hydroxylation allows VHL to recognize, bind to, and target HIF-α for ubiquitination and subsequent proteasomal degradation, thus keeping HIF-α levels low.[10][11]

In hypoxic conditions, the PHDs are inactive, and HIF-α is not hydroxylated. This prevents VHL binding, leading to the stabilization of HIF-α, which then translocates to the nucleus and activates the transcription of genes involved in the adaptive response to low oxygen.[12] PROTACs that recruit VHL essentially hijack this natural protein degradation pathway to eliminate target proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of (S)-(S,R,S,R)-AHPC-Me-N3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the safety and handling of (S)-(S,R,S,R)-AHPC-Me-N3, a von Hippel-Lindau (VHL) ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It is important to note that comprehensive safety and toxicological data for this compound are not publicly available. The information presented herein is aggregated from data for structurally similar compounds and general laboratory safety principles. All users must conduct a thorough risk assessment before handling this compound and adhere to all institutional and national safety regulations. This compound is intended for research use only and is not for human or veterinary use.

Hazard Identification and General Precautions

While specific toxicological data for this compound is unavailable, a closely related compound, (S,R,S)-AHPC-Me, is classified with a Storage Class Code of 11 for combustible solids and a Water Hazard Class (WGK) of 3 , indicating it is severely hazardous to water. Given the structural similarity, it is prudent to handle this compound with the assumption of similar hazards.

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of chemical compounds in a research laboratory setting.

Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory setting.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information for similar AHPC-based VHL ligands.

| Condition | Temperature | Duration | Notes |

| Short-term Storage | 0 - 4 °C | Days to Weeks | Keep dry and protected from light. |

| Long-term Storage | -20 °C | Months to Years | Ensure the container is tightly sealed. |

| Stock Solutions | -20 °C or -80 °C | 1 to 6 Months | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols: Preparation of Stock Solutions

The following are general protocols for preparing stock solutions of similar small molecules. The exact solubility of this compound should be experimentally determined.

Protocol 1: Preparation of a DMSO Stock Solution

-

Objective: To prepare a high-concentration stock solution for further dilution in aqueous buffers or cell culture media.

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound in a sterile tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to make a 10 mM stock solution from a compound with a molecular weight of 444.59 g/mol , dissolve 4.45 mg in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

PROTAC Functional Workflow

This compound functions as a VHL ligand within a PROTAC. The diagram below illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand.

Exploring the Chemical Landscape of VHL Ligands for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Von Hippel-Lindau (VHL) E3 Ligase

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins that cause disease.[1] This approach primarily utilizes proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules. A PROTAC is composed of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2]

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[1] This complex is a key player in the cellular response to changes in oxygen levels, targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions.[3][4] The well-understood biology and druggable nature of VHL have established it as one of the most frequently and successfully used E3 ligases in the development of PROTACs.[2][3]

VHL-based PROTACs have shown remarkable potential in degrading a diverse array of therapeutic targets, including those historically considered "undruggable."[5] The mechanism of action for a VHL-based PROTAC hinges on the formation of a ternary complex, bringing together the target protein (POI), the PROTAC molecule, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

The development of high-quality, small-molecule ligands with strong binding affinity for E3 ligases is crucial for the advancement of PROTAC technology.[6] Initially, a lack of suitable E3 ligase ligands was a significant hurdle in the field.[6][7] This guide delves into the chemical space of VHL ligands, providing a comprehensive overview of their development, structure-activity relationships (SAR), and application in PROTAC design.

The Chemical Space of VHL Ligands

The design of small-molecule VHL ligands originated from understanding the natural interaction between VHL and its substrate, HIF-1α.[3] Under normal oxygen levels, specific proline residues on HIF-1α are hydroxylated, creating a binding motif that VHL recognizes.[4][8] This understanding formed the foundation for the structure-based design of peptidomimetic VHL ligands.

First-Generation and Optimized VHL Ligands

The initial VHL ligands were developed around a central (2S,4R)-4-hydroxyproline (Hyp) core, mimicking the critical "hot-spot" of the VHL:HIF-1α protein-protein interaction.[8][9] Early compounds showed modest activity in disrupting this interaction.[8][9]

Through structure-guided design, these initial scaffolds led to the development of well-established VHL ligands such as VH032 and VH101 .[9] These optimized ligands feature a phenyl group attached to a methyl thiazole moiety on one side of the hydroxyproline core and a tert-leucine group on the other.[9]

Further optimization efforts focused on increasing the lipophilicity of VHL ligands, which was found to correlate with higher cell permeability and improved binding affinity. This research led to the discovery of potent ligands like VH298 and VH101 .[10] The development of these ligands was a significant step forward, expanding the toolkit for creating VHL-based PROTACs.[10]

A significant breakthrough in expanding the chemical diversity of VHL ligands came with the introduction of fluoro-hydroxyproline (F-Hyp) modifications. Researchers synthesized various diastereoisomers and discovered that VHL could stereoselectively recognize the (3R,4S) epimer of F-Hyp.[10] This finding was important as it demonstrated that even ligands with weaker affinity for VHL could be incorporated into highly effective PROTACs, broadening the scope of potential VHL binders for TPD.[4][10]

Key VHL Ligands and their Binding Affinities

The affinity of the VHL ligand for the VHL E3 ligase is a critical parameter that influences the formation of the ternary complex and the subsequent degradation efficiency of the PROTAC.[1] A range of biophysical and biochemical assays are used to quantify these binding interactions.

| Ligand | Binding Affinity (Kd) to VHL | Reference |

| VH032 | 185 nM | [8][9] |

| VH101 | 16 nM - 44 nM | [8][9][10] |

| VH298 | 52 nM | [10] |

| (3R,4S)-F-Hyp containing ligand | 3.08 µM | [10] |

| VHL Ligand 8 (in ARD-266) | 2-3 µM (Ki) | [11] |

This table summarizes the binding affinities of key VHL ligands. It is important to note that the surprising efficacy of PROTACs utilizing weaker affinity ligands, such as the one in ARD-266, is attributed to the cooperative formation of a stable ternary complex.[11]

Signaling Pathway and PROTAC Mechanism of Action

The canonical function of the VHL E3 ligase complex is to regulate the levels of HIF-1α in response to oxygen availability. A VHL-based PROTAC hijacks this natural process to induce the degradation of a specific protein of interest.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the development of novel VHL ligands and PROTACs. The following are key experimental protocols used in their characterization.

VHL Ligand Binding Affinity Measurement (Fluorescence Polarization)

This assay is used to determine the binding affinity of a VHL ligand to the VCB complex (VHL, Elongin B, and Elongin C).

Methodology: [2]

-

Reagents: Purified VCB complex, a fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide), assay buffer, and test ligands.

-

Procedure:

-

In a 96-well plate, add a constant concentration of the VCB complex and the fluorescent probe to each well.

-

Add serial dilutions of the test ligand or a reference compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a microplate reader equipped for FP measurements.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the ligand concentration.

-

Fit the data to a suitable binding model to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).

-

PROTAC-Induced Target Protein Degradation Assay (Western Blot)

This assay is a standard method to quantify the reduction in the levels of a target protein within cells following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the VHL-based PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the protein of interest and the loading control.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).

-

Experimental Workflow for VHL-based PROTAC Development

The development and characterization of a novel VHL-based PROTAC follows a logical workflow, from initial design to cellular evaluation.

Conclusion and Future Directions

The exploration of the chemical space of VHL ligands has been a driving force in the advancement of targeted protein degradation. The journey from early hydroxyproline-based scaffolds to a diverse array of potent and cell-permeable ligands has significantly expanded the applicability of VHL-based PROTACs. The discovery that even weak affinity VHL binders can lead to highly effective degraders has opened up new avenues for ligand design and optimization.

Future research in this area will likely focus on the development of novel VHL ligands with improved physicochemical properties, enhanced cell permeability, and the potential for tissue-specific targeting. Furthermore, a deeper understanding of the structural and dynamic aspects of ternary complex formation will continue to guide the rational design of next-generation VHL-based PROTACs with superior efficacy and selectivity. The continued expansion of the VHL ligand chemical space will undoubtedly fuel the development of innovative therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - ProQuest [proquest.com]

- 11. benchchem.com [benchchem.com]

The Strategic Role of the Methyl Group in (S)-(S,R,S,R)-AHPC-Me-N3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals